molecular formula C18H20N2O B2581107 1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole CAS No. 378767-53-4

1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole

Cat. No.: B2581107
CAS No.: 378767-53-4
M. Wt: 280.371
InChI Key: SVVZRVMUCYCYCA-UHFFFAOYSA-N
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Description

1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

The synthesis of 1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole can be achieved through a one-pot nitro-reductive cyclization reaction. This involves the use of ethyl 4-(butylamino)-3-nitrobenzoate, sodium dithionite, and a substituted aldehyde in dimethyl sulphoxide. The reaction yields ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate with an 87% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides. This allows them to inhibit various enzymes and receptors, leading to their diverse biological activities .

Comparison with Similar Compounds

1-Butyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butyl-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)14-9-11-15(21-2)12-10-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZRVMUCYCYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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